(-)-Metazocine - 21286-57-7

(-)-Metazocine

Catalog Number: EVT-1543409
CAS Number: 21286-57-7
Molecular Formula: C15H21NO
Molecular Weight: 231.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Metazocine is a benzazocine.
Metazocine is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence. It is a Opiates substance.
Source and Classification

(-)-Metazocine is derived from the amino acid d-tyrosine through synthetic processes that involve several chemical reactions, including asymmetric synthesis techniques. It is classified as an opioid analgesic, similar to other compounds in the benzomorphan family like pentazocine. Its classification stems from its pharmacological activity, which includes agonistic effects on opioid receptors, contributing to its pain-relieving properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of (-)-Metazocine has been achieved through several methods, with a prominent approach involving an enantioselective synthesis from d-tyrosine. This method utilizes a ring-closing metathesis reaction to form the C ring of the molecule and an intramolecular Friedel-Crafts reaction to construct the B ring. These reactions are crucial for assembling the complex structure of (-)-Metazocine efficiently.

  1. Starting Material: The process begins with d-tyrosine.
  2. Ring Closure: The ring-closing metathesis reaction facilitates the formation of a cyclic structure essential for the compound's activity.
  3. Friedel-Crafts Reaction: This step allows for the introduction of necessary functional groups that enhance biological activity.

The synthesis route has been optimized to yield high enantiomeric purity, which is important for ensuring the desired pharmacological effects .

Molecular Structure Analysis

Structure and Data

The molecular structure of (-)-Metazocine can be described as follows:

  • Chemical Formula: C₁₉H₂₇NO
  • Molecular Weight: 285.43 g/mol
  • Structure: The compound features a complex bicyclic framework typical of benzomorphans, with specific stereochemical configurations that are critical for its biological activity.

The stereochemistry of (-)-Metazocine plays a significant role in its interaction with opioid receptors, influencing its efficacy and potency as an analgesic .

Chemical Reactions Analysis

Reactions and Technical Details

(-)-Metazocine undergoes several chemical reactions that are pivotal for its synthesis and potential modification:

  1. Asymmetric Synthesis: The initial steps involve chiral induction through asymmetric synthesis techniques.
  2. Functional Group Transformations: Subsequent reactions may include oxidation, reduction, or alkylation to modify functional groups for enhanced activity or selectivity.
  3. Receptor Binding Studies: Chemical reactions are also studied in terms of their interaction with opioid receptors, providing insights into binding affinities and mechanisms of action.

These reactions are essential for understanding how modifications to the structure can influence pharmacological outcomes .

Mechanism of Action

Process and Data

The mechanism of action of (-)-Metazocine primarily involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to:

  • Pain Relief: Activation of mu-opioid receptors results in analgesic effects.
  • Modulation of Neurotransmitter Release: It influences the release of various neurotransmitters involved in pain signaling pathways.

Research indicates that (-)-Metazocine may exhibit unique receptor binding profiles compared to traditional opioids, potentially leading to distinct therapeutic effects and side effect profiles .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but poorly soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range characteristic of similar compounds.

These properties are crucial for formulation development in pharmaceutical applications, influencing how (-)-Metazocine can be delivered effectively to patients .

Applications

Scientific Uses

(-)-Metazocine has several applications in scientific research:

  1. Analgesic Research: Its primary application is in studying pain management therapies due to its opioid-like properties.
  2. Pharmacological Studies: Investigated for its interactions with various receptor systems beyond opioid receptors, contributing to understanding complex neurochemical pathways.
  3. Drug Development: Serves as a lead compound for developing new analgesics with potentially fewer side effects than traditional opioids.
Introduction to (-)-Metazocine

Historical Discovery and Development of Benzomorphan Analogs

The benzomorphan scaffold emerged from systematic efforts to simplify the complex pentacyclic structure of morphine while retaining analgesic efficacy. Early morphinan syntheses in the 1950s provided the foundational chemistry for benzomorphan development. The pivotal breakthrough occurred in 1957 when May and Fry first reported the synthesis of racemic metazocine through a novel sequence starting from a lutidine methiodide precursor (Compound 2) [1] [3]. Their approach involved:

  • Grignard Functionalization: p-Methoxybenzyl chloride (1) was converted to a Grignard reagent and reacted with lutidine methiodide (2) to yield a benzylated dihydropyridine intermediate (3).
  • Reductive Transformation: Catalytic hydrogenation of the enamine π-bond in 3 produced tetrahydropyridine 4.
  • Acid-Mediated Cyclization: Treatment with strong acids (e.g., HBr) induced ring closure, generating the benzomorphan core structure 5.
  • Demethylation: Removal of the methyl ether protecting group yielded the phenolic benzomorphan analgesic [1] [3].

Table 1: Key Milestones in Benzomorphan Discovery

YearDevelopmentResearchers
1957First synthesis of (±)-metazocineMay & Fry
1959Diastereoisomer resolution of 2'-hydroxy derivativesMay & Ager
1960sClinical evaluation of (±)-metazocineVarious groups
1985Synthesis of 8-thio analogs with improved profilesHori et al.
2010Short synthesis of (±)-metazocine & phenazocineSingh et al.

Subsequent refinements by May and Ager (1959) enabled the separation of diastereoisomers of hydroxylated derivatives, advancing stereochemical control [3]. The 1960s saw extensive pharmacological characterization revealing metazocine's potent analgesia alongside dysphoric effects, distinguishing it from classical opioids. Later work by Hori et al. (1985) explored 8-thio substitutions to enhance the therapeutic ratio, though clinical limitations persisted [3] [8]. Modern syntheses, such as the enantioselective route by Hashimoto and coworkers, utilize chiral auxiliaries (e.g., N-acylpyridinium salts) and transition metal catalysis to access the (-)-enantiomer with high optical purity [1].

Structural Classification Within the Opioid Receptor Modulator Family

(-)-Metazocine belongs to the benzomorphan subclass of synthetic opioids, characterized by a unique tricyclic framework consisting of:

  • Aromatic A-ring: Phenolic moiety essential for receptor engagement
  • Reduced B-ring: Piperidine system accommodating nitrogen substitution
  • C-ring bridge: Ethano linkage creating the signature 2,6-methano-benzazocine topology [1] [8]

This architecture differs fundamentally from:

  • Morphinans (e.g., levorphanol): Retain fused tetracyclic structure but lack the C-ring ether oxygen of morphine.
  • 4-Phenylpiperidines (e.g., meperidine): Fully flexible open-chain analogs.
  • Diphenylheptanes (e.g., methadone): Extended linear structures with tertiary amine termini [6].

Table 2: Structural Classification of Select Opioid Modulators

Structural ClassPrototype CompoundsKey Features(-)-Metazocine Relation
Natural OpiatesMorphine, codeinePentacyclic; furan ringSimplified scaffold
MorphinansLevorphanol, butorphanolTetracyclic; no furan ringShared reduced C-ring
Benzomorphans(-)-Metazocine, pentazocineTricyclic; 2,6-methano bridgePrototype
4-PhenylpiperidinesMeperidine, fentanylAryl-piperidine flexibilityDifferent topology
DiphenylheptanesMethadone, propoxypheneLinear heptane chainUnrelated scaffold

Functionally, (-)-metazocine exhibits mixed agonist-antagonist activity across opioid receptor subtypes:

  • MOR: Partial agonist/antagonist contributing to analgesia and some adverse effects.
  • KOR: High-efficacy agonist linked to dysphoria and hallucinations.
  • Sigma receptors: Affinity implicated in psychotomimetic phenomena [3] [8].

This pharmacological profile places it within the broader category of atypical opioids like pentazocine and cyclazocine, which deviate from pure MOR agonism. The benzomorphan core permits significant structural diversification at C-3, C-8, and C-9, enabling fine-tuning of receptor subtype selectivity and functional efficacy [1] [8].

Significance of Stereochemistry in (-)-Metazocine’s Pharmacological Profile

The pharmacological activity of metazocine is exquisitely sensitive to stereochemistry, with the (-)-enantiomer exhibiting superior receptor affinity and functional selectivity. Its absolute configuration is designated as (2R,6R,11R), creating a distinct three-dimensional pharmacophore that dictates receptor engagement [5] [8]. Key stereochemical influences include:

  • Receptor Affinity Differentiation:
  • (-)-Metazocine: Displays high-affinity binding at MOR (Ki = 1.8 nM) and KOR (Ki = 0.6 nM)
  • (+)-Metazocine: 10- to 30-fold lower affinity at both receptors [5] [8]The stereospecific binding arises from complementary chirality matching between the ligand's C-2,6,11 centers and asymmetric receptor pockets, particularly within MOR transmembrane domains.
  • Functional Selectivity:
  • At MOR, (-)-metazocine acts as a partial agonist for G-protein activation (cAMP inhibition) while exhibiting antagonist character toward β-arrestin recruitment.
  • At KOR, it functions as a full agonist with high intrinsic activity in GTPγS assays, directly correlating with its dysphoric effects [3] [5] [8].

Table 3: Stereochemical Influence on Opioid Receptor Interactions

Pharmacological Parameter(-)-Metazocine(+)-MetazocineClinical Implication
MOR Binding Affinity (Ki)1.8 nM23 nM>10-fold analgesic potency difference
KOR Binding Affinity (Ki)0.6 nM18 nMDysphoria specific to (-)-enantiomer
MOR Functional ActivityPartial agonistWeak partial agonistReduced respiratory depression vs. morphine
KOR Functional ActivityFull agonistInactivePsychotomimetic effects in (-)-isomer
Sigma Receptor ActivityModerateLowContributes to PCP-like discriminative stimulus
  • In Vivo Stereoselectivity:
  • Analgesic potency in animal models is 20-50 times greater for (-)-metazocine than its enantiomer.
  • Only the (-)-isomer induces phencyclidine (PCP)-like discriminative stimulus effects in rodents, implicating sigma receptor interactions in its hallucinogenic potential [5] [8].

The stereochemistry also governs metabolic stability and distribution, with the (-)-enantiomer exhibiting slower hepatic clearance in preclinical models. This enantioselectivity underpins efforts to develop novel analogs retaining the therapeutic attributes of (-)-metazocine while minimizing KOR-driven adverse effects through targeted structural modifications [5].

Properties

CAS Number

21286-57-7

Product Name

(-)-Metazocine

IUPAC Name

(1R,9R,13S)-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

InChI

InChI=1S/C15H21NO/c1-10-14-8-11-4-5-12(17)9-13(11)15(10,2)6-7-16(14)3/h4-5,9-10,14,17H,6-8H2,1-3H3/t10-,14-,15-/m1/s1

InChI Key

YGSVZRIZCHZUHB-VCTAVGKDSA-N

SMILES

CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O

Synonyms

1,2,3,4,5,6-hexahydro-3,6,11-trimethyl-2,6-methano-3-benzazocin-8-ol
metazocine

Canonical SMILES

CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O

Isomeric SMILES

C[C@@H]1[C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.